In-Depth Technical Guide to 2-Aminomethylpyrimidine Hydrochloride
In-Depth Technical Guide to 2-Aminomethylpyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 2-Aminomethylpyrimidine hydrochloride (CAS No: 372118-67-7). It is intended to serve as a key resource for professionals in research and development, offering detailed data, experimental methodologies, and an examination of its application in pharmaceutical synthesis.
Chemical and Physical Properties
2-Aminomethylpyrimidine hydrochloride is a key synthetic intermediate in the pharmaceutical industry.[1][2] It is recognized for its role as a building block in the development of therapeutic agents, including treatments for neurodegenerative disorders and erectile dysfunction.[3][4]
Identity and Structure
The fundamental identification and structural characteristics of 2-Aminomethylpyrimidine hydrochloride are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | 2-Pyrimidinemethanamine, monohydrochloride | [2][5] |
| Synonyms | 2-Aminomethylpyrimidine HCl, (Pyrimidin-2-yl)methylamine hydrochloride, 2-(Aminomethyl)-1,3-diazine hydrochloride | [4][6][7] |
| CAS Number | 372118-67-7 | [3][5][6] |
| Molecular Formula | C₅H₇N₃ • HCl (or C₅H₈ClN₃) | [3][5] |
| Molecular Weight | 145.59 g/mol (or 145.6 g/mol ) | [3][5] |
| Chemical Structure | ![]() | |
| InChI Key | RZNKMZKAXJTLQR-UHFFFAOYSA-N | [5] |
| SMILES | NCC1=NC=CC=N1.Cl | [5] |
Physicochemical Data
| Property | Value | Reference(s) |
| Appearance | Crystalline solid; White powder | [5][8] |
| Melting Point | 220-230 °C | |
| Boiling Point | 218.7 °C at 760 mmHg | [4] |
| Flash Point | 86.1 °C | [4] |
| Vapor Pressure | 0.102 mmHg at 25 °C | [4] |
| Solubility | Excellent solubility in water; data in other common solvents is not readily available. | [1] |
| pKa | Data not readily available in literature. | |
| UV Absorption (λmax) | 246, 282 nm | [5] |
Application in Pharmaceutical Synthesis: Avanafil
A primary application of 2-Aminomethylpyrimidine hydrochloride is its role as a crucial intermediate in the synthesis of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[9] The pyrimidine (B1678525) moiety is a key structural component of the final active pharmaceutical ingredient (API). The following diagram illustrates a generalized synthetic pathway where 2-Aminomethylpyrimidine is coupled with a carboxylic acid intermediate to form Avanafil.
Caption: Synthetic pathway of Avanafil.
Safety and Handling
2-Aminomethylpyrimidine hydrochloride is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
| Hazard Class | GHS Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6] |
| Skin Irritation | H315 | Causes skin irritation | [6][10] |
| Eye Irritation | H319 | Causes serious eye irritation | [6][10] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [6][10] |
| Storage | Store at room temperature in a dry, well-ventilated area, or at -20°C for long-term stability. Keep container tightly sealed. | [5] | |
| Stability | Stable for ≥ 4 years when stored at -20°C. |
Experimental Protocols
This section provides detailed methodologies for the determination of the key properties of 2-Aminomethylpyrimidine hydrochloride. These are generalized protocols based on standard laboratory techniques.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a standard digital melting point apparatus.
Caption: Workflow for Melting Point Determination.
Methodology:
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Sample Preparation : Ensure the 2-Aminomethylpyrimidine hydrochloride sample is completely dry and has been ground into a fine powder using a mortar and pestle.
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Capillary Loading : Take a glass capillary tube sealed at one end. Press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.
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Sample Packing : To pack the sample tightly at the bottom, drop the capillary tube (sealed end down) through a long, narrow glass tube onto a hard surface several times.
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Apparatus Setup : Place the loaded capillary tube into the sample holder of the melting point apparatus.
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Heating :
-
If the melting point is unknown, perform a rapid determination by heating at a high rate (10-20°C/min) to establish an approximate range.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
For an accurate measurement, heat at a slow, controlled rate of 1-2°C per minute, starting from a temperature about 15-20°C below the expected melting point.
-
-
Data Recording :
-
Record the temperature (T1) when the first drop of liquid is observed.
-
Record the temperature (T2) when the last solid crystal melts completely into a clear liquid.
-
-
Reporting : The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-2°C).
Solubility Determination (Qualitative & Semi-Quantitative)
This protocol outlines a standard procedure for assessing the solubility of a compound in various solvents.
Methodology:
-
Solvent Selection : Prepare a panel of common laboratory solvents of varying polarities (e.g., Water, Ethanol, Methanol, Dichloromethane, Acetone, Dimethyl Sulfoxide (DMSO)).
-
Sample Preparation : Weigh a precise amount of 2-Aminomethylpyrimidine hydrochloride (e.g., 10 mg) into a series of small, clean test tubes or vials.
-
Solvent Addition :
-
To the first vial, add the selected solvent (e.g., water) in incremental portions (e.g., 0.1 mL).
-
After each addition, vortex or agitate the vial vigorously for 30-60 seconds.
-
Visually inspect the solution against a contrasting background to check for any undissolved solid particles.
-
-
Equilibration : If the solid does not dissolve immediately, allow the mixture to stand at a controlled temperature (e.g., 25°C) for a period to reach equilibrium, with intermittent shaking.
-
Classification : Continue adding solvent until the solid completely dissolves. Record the total volume of solvent required. The solubility can be classified based on standard pharmacopeia definitions (e.g., Very soluble: <1 part solvent; Freely soluble: 1-10 parts; Soluble: 10-30 parts, etc.) or reported semi-quantitatively (e.g., >100 mg/mL if 10 mg dissolves in <0.1 mL).
-
Repeat : Repeat the process for each selected solvent.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing a reversed-phase HPLC method to assess the purity of 2-Aminomethylpyrimidine hydrochloride.
Methodology:
-
Instrumentation and Columns :
-
HPLC System : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.
-
-
Mobile Phase Preparation :
-
Aqueous Phase (A) : Prepare a buffer solution, such as 20 mM ammonium (B1175870) acetate, in HPLC-grade water. Adjust pH if necessary (e.g., to pH 4.0 with acetic acid). Filter through a 0.45 µm membrane filter.
-
Organic Phase (B) : Use HPLC-grade acetonitrile (B52724) or methanol.
-
-
Chromatographic Conditions (Example) :
-
Mobile Phase : Isocratic elution with a mixture like Acetonitrile:Buffer (40:60, v/v) or a gradient elution (e.g., 5% B to 95% B over 20 minutes) may be required for optimal separation from impurities.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Monitor at one of the compound's λmax values, such as 246 nm.
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Accurately weigh about 10 mg of 2-Aminomethylpyrimidine hydrochloride.
-
Dissolve and dilute the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Data Analysis :
-
Inject the prepared sample into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).
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References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-AMINOMETHYLPYRIMIDINE HYDROCHLORIDE | 372118-67-7 [chemicalbook.com]
- 4. Cas 372118-67-7,2-AMINOMETHYLPYRIMIDINE HYDROCHLORIDE | lookchem [lookchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 372118-67-7 Cas No. | 2-(Aminomethyl)pyrimidine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 7. CAS 372118-67-7 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 2-Aminomethylpyrimidine Hydrochloride CAS 372118-67-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Pyrimidinemethanamine | C5H7N3 | CID 4658047 - PubChem [pubchem.ncbi.nlm.nih.gov]

